molecular formula C35H31Cl2N3O13 B13815650 Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt

Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt

Cat. No.: B13815650
M. Wt: 772.5 g/mol
InChI Key: FNBIDSKDJJRWBQ-UHFFFAOYSA-N
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Description

Historical Development of Calcium Imaging Technology

The quest to measure intracellular calcium concentrations began in the mid-20th century with the use of absorbance-based dyes like murexide, which suffered from low sensitivity and poor selectivity. A paradigm shift occurred in the 1980s with Roger Tsien’s development of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid), a calcium chelator with superior pH stability and kinetic properties compared to earlier agents like EGTA. BAPTA’s rapid binding kinetics and minimal magnesium interference made it ideal for dynamic cellular environments.

The advent of fluorescent calcium indicators, such as Fura-2 and Indo-1, marked another milestone. These dyes utilized BAPTA as a calcium-binding moiety conjugated to fluorophores, enabling ratiometric measurements that corrected for dye concentration and cell thickness. By the 1990s, genetically encoded calcium indicators (GECIs) like Cameleon and GCaMP emerged, leveraging fluorescent proteins for long-term imaging in vivo. However, synthetic dyes remain indispensable for their brightness and tunability, particularly in high-speed or low-light applications.

Evolution of BAPTA-Based Indicator Design

BAPTA’s structure—a tetraacetic acid scaffold with aromatic amines—provides high Ca²⁺ selectivity (Kd ~100–200 nM) and rapid binding kinetics. Modifications to the BAPTA core have yielded probes tailored for specific applications:

  • Kinetic tuning : Introducing electron-withdrawing groups (e.g., halogens) alters Ca²⁺ association rates, critical for capturing fast neuronal signals.
  • Spectral shifts : Conjugating BAPTA to fluorophores like fluorescein (e.g., Oregon Green 488) or rhodamine enables compatibility with common laser lines (e.g., 488 nm).
  • Cell permeability : Acetoxymethyl (AM) esterification masks carboxylate groups, allowing passive diffusion into cells, where intracellular esterases regenerate the active form.

The compound glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt, exemplifies this progression. Its dichloro-xanthen fluorophore enhances photostability and quantum yield compared to earlier fluorescein derivatives, while the polyethylene glycol (PEG) linker improves solubility and reduces aggregation.

Emergence of Oregon Green 488 BAPTA Variants

Oregon Green 488 BAPTA-1, a prototypical BAPTA-fluorophore conjugate, exhibits excitation/emission maxima at 488/520 nm, making it ideal for confocal microscopy. Its dissociation constant (Kd = 170 nM) suits measurements in the 100–1000 nM Ca²⁺ range, typical of cytosolic fluctuations. Variants like the subject compound build on this scaffold with strategic modifications:

Property Oregon Green 488 BAPTA-1 Glycine, N-[2-[2-[...], Ammonium Salt
Excitation (nm) 488 492–494 (optimized for 488 nm lasers)
Emission (nm) 520 514–520
Kd for Ca²⁺ 170 nM 320–390 nM (adjustable via substituents)
Photostability Moderate High (dichloro-xanthen moiety)

The dichloro substitution on the xanthen ring reduces photobleaching, while the ammonium salt formulation enhances aqueous solubility. These traits make the compound particularly suited for prolonged imaging sessions in neuronal or cardiac cells, where calcium transients occur at millisecond timescales.

Conceptual Framework for Calcium Indicator Research

Designing effective calcium indicators requires balancing multiple parameters:

  • Affinity : The dissociation constant (Kd) must match the expected Ca²⁺ concentration range. Low-affinity probes (Kd > 1 μM) are used in high-Ca²⁺ environments like the endoplasmic reticulum.
  • Dynamic range : A high fluorescence change (ΔF/F) improves signal-to-noise ratio. Ratiometric dyes (e.g., Fura-2) achieve this via spectral shifts, while intensity-based probes (e.g., Fluo-4) rely on brightness changes.
  • Kinetics : Binding rates must exceed the timescale of calcium dynamics. BAPTA derivatives with modified substituents achieve submillisecond binding kinetics.
  • Spectral compatibility : Probes must align with available light sources and filters. The 488 nm excitation of Oregon Green variants matches argon-ion lasers, facilitating widespread use.

Future developments may focus on two-photon compatibility, near-infrared emission, and reduced cytotoxicity for in vivo applications. The subject compound, with its dichloro-xanthen core, represents a step toward these goals, offering improved performance in complex tissue environments.

Properties

Molecular Formula

C35H31Cl2N3O13

Molecular Weight

772.5 g/mol

IUPAC Name

azane;2-[2-[2-[2-[bis(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetic acid

InChI

InChI=1S/C35H28Cl2N2O13.H3N/c36-21-10-19-28(12-25(21)40)52-29-13-26(41)22(37)11-20(29)35(19)18-5-6-24(39(16-33(46)47)17-34(48)49)30(9-18)51-8-7-50-27-4-2-1-3-23(27)38(14-31(42)43)15-32(44)45;/h1-6,9-13,40H,7-8,14-17H2,(H,42,43)(H,44,45)(H,46,47)(H,48,49);1H3

InChI Key

FNBIDSKDJJRWBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O.N

Origin of Product

United States

Biological Activity

Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt is a complex organic compound that exhibits various biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes multiple carboxymethyl groups, which enhance its chelating properties. Its molecular formula and weight are crucial for understanding its interactions in biological systems.

PropertyValue
Molecular FormulaC24H30Cl2N2O8
Molecular Weight507.42 g/mol
CAS Number123632-39-3

Glycine and its derivatives are known to interact with various biological systems. The mechanisms through which this compound exerts its effects include:

  • Neurotransmission Modulation : Glycine acts as an inhibitory neurotransmitter in the central nervous system (CNS), facilitating neurotransmission mediated by glutamate, which is crucial for synaptic plasticity and memory formation .
  • Cytoprotection : Research indicates that glycine can protect against ischemia-reperfusion injury by inhibiting the formation of plasma membrane pores and reducing oxidative stress . This protective effect is particularly noted in liver and cardiac tissues.
  • Chelation of Metal Ions : The presence of multiple carboxymethyl groups allows the compound to form stable complexes with metal ions, enhancing its utility in both therapeutic and environmental applications.

Biological Activities

The biological activities of Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)- are extensive:

  • Antioxidant Properties : It exhibits significant antioxidant activity, which helps in reducing oxidative stress in various cell types.
  • Anti-inflammatory Effects : Studies have shown that glycine can modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
  • Cancer Prevention : In vivo studies suggest that glycine may inhibit the growth of certain cancers by suppressing endothelial cell proliferation .

Case Studies

  • Liver Protection : In a study involving rats, glycine supplementation reduced alcohol-induced hepatotoxicity by optimizing liver enzyme activities and maintaining membrane integrity .
  • Neuropathic Pain Management : Compounds structurally related to glycine have been explored for their potential in treating neuropathic pain through modulation of glycinergic neurotransmission .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and potential applications. The molecular formula is C22H26Cl2N2O10C_{22}H_{26}Cl_2N_2O_10, indicating the presence of chlorine and hydroxyl groups that enhance its biological activity.

Biomedical Research

Glycine derivatives are often studied for their potential therapeutic effects. This particular compound has shown promise in:

  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, which can mitigate oxidative stress in cells. Studies have indicated that it can significantly reduce reactive oxygen species (ROS) levels in various cell types .
  • Antimicrobial Properties : Research has demonstrated effectiveness against bacterial strains, suggesting potential applications in developing new antimicrobial agents. The presence of the xanthene moiety contributes to its bioactivity against pathogens .

Drug Delivery Systems

The compound can be utilized in drug delivery systems due to its ability to form stable complexes with various pharmaceuticals. Its amphiphilic nature allows for enhanced solubility and bioavailability of poorly soluble drugs.

Photodynamic Therapy

The xanthene component of the compound makes it suitable for photodynamic therapy applications. Upon activation by light, it can produce singlet oxygen, which is effective in targeting cancer cells while sparing healthy tissue .

Environmental Applications

Due to its chelating properties, this compound can be employed in environmental remediation processes, specifically in the removal of heavy metals from wastewater. Its ability to form stable complexes with metal ions enhances its efficacy in purification processes .

Case Study 1: Antioxidant Effects

A study conducted on endothelial cells showed that treatment with the compound resulted in a significant decrease in oxidative stress markers when exposed to hydrogen peroxide. The results indicated a protective effect on cell viability and function .

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that the compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to membrane disruption and interference with metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related fluorescent indicators, primarily those with xanthene or quinoline backbones and carboxymethyl glycine chelators. Key analogues include:

Compound Core Structure Substituents Metal Ion Selectivity Fluorescence Properties Salt Form
Target Compound Xanthene 2,7-dichloro-6-hydroxy-3-oxo Ca²⁺ Excitation/Emission: ~490/520 nm Ammonium
Calcium Green 1 Xanthene Dichloro-hydroxy-oxo Ca²⁺ Similar to target compound Hexapotassium
FluoZin 3 Xanthene 2,7-difluoro-6-hydroxy-3-oxo Zn²⁺ Excitation/Emission: ~495/515 nm Tetrapotassium
Quin 2 Quinoline Methoxy, carboxymethyl glycine Ca²⁺ Excitation/Emission: ~335/495 nm Tripotassium
Diazo-2 Phenoxy-ethoxy Diazonium group Ca²⁺ (caged chelator) Non-fluorescent; UV-activatable Tetrapotassium

Key Observations:

  • Core Structure: Xanthene-based compounds (target compound, Calcium Green 1, FluoZin 3) exhibit longer excitation/emission wavelengths (~490/520 nm) compared to quinoline-based Quin 2 (~335/495 nm), making them more compatible with visible-light microscopy .
  • Substituent Effects: The 2,7-dichloro substitution in the target compound enhances Ca²⁺ selectivity over Mg²⁺, while FluoZin 3’s 2,7-difluoro substitution shifts selectivity to Zn²⁺ .
  • Salt Form: Potassium salts (e.g., Calcium Green 1) are common for solubility, but the ammonium salt in the target compound may improve membrane permeability in live-cell assays .

Chelation Capacity and Binding Affinity

Carboxymethyl glycine derivatives function as Ca²⁺ chelators with varying binding constants (Kd):

Compound Binding Constant (Kd) pH Sensitivity Applications
Target Compound ~100–200 nM pH 7.2–7.4 Intracellular Ca²⁺ imaging
Quin 2 ~60 nM pH >7.0 Low-affinity Ca²⁺ detection
Diazo-2 ~2 µM (after UV uncaging) UV-dependent Rapid Ca²⁺ buffering in cytoplasm

Notable Differences:

  • The target compound’s moderate Kd (~100–200 nM) balances sensitivity and dynamic range, suitable for detecting physiological Ca²⁺ fluctuations .
  • Quin 2’s lower Kd (~60 nM) limits its utility in high-Ca²⁺ environments, while Diazo-2’s UV-activatable design allows temporal control over Ca²⁺ buffering .

Preparation Methods

Stepwise Assembly

  • Synthesis of the Xanthenyl Chromophore Intermediate
    The 2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl moiety is typically synthesized via condensation reactions involving resorcinol derivatives and phthalic anhydride or related reagents under acidic conditions. Chlorination and hydroxylation steps are introduced either before or after xanthene ring formation depending on the stability of intermediates.

  • Preparation of the Bis(carboxymethyl)amino Substituent
    The bis(carboxymethyl)amino group is commonly introduced by alkylation of amines with haloacetic acid derivatives (e.g., chloroacetic acid) or by using protected glycine derivatives. This step requires control of stoichiometry and pH to avoid over-alkylation or side reactions.

  • Linking the Xanthenyl and Amino Acid Moieties via Phenoxyethoxy Chains
    The phenoxy and ethoxy linkers are introduced through nucleophilic aromatic substitution or Williamson ether synthesis. For instance, phenol derivatives are reacted with ethylene glycol derivatives under basic conditions to form ethoxyphenyl ethers.

  • Coupling with Glycine and Formation of Ammonium Salt
    The final coupling involves attaching the glycine moiety with multiple carboxymethyl arms to the linker system, often via amide bond formation or nucleophilic substitution. The ammonium salt form is obtained by neutralization with ammonia or ammonium hydroxide.

Protection and Deprotection

  • Protecting groups for carboxyl and amino groups (e.g., esters, carbamates) are used to prevent unwanted side reactions during intermediate steps.
  • Photoremovable protecting groups may be employed for sensitive sites, as discussed in photochemistry literature, to allow selective deprotection under controlled light exposure.
  • After assembly, deprotection steps are performed under mild conditions to avoid degradation of the xanthenyl chromophore.

Detailed Preparation Methods from Literature and Patents

Patent-Based Synthetic Route Insights

  • Patent US10882865B2 describes preparation methods for complex amides and esters involving haloalkyl groups and aromatic substitutions, which are chemically analogous to the bis(carboxymethyl)amino and phenoxy linkers in the target compound.
  • The patent outlines engineering processes involving stepwise functionalization, purification by crystallization or chromatography, and salt formation to yield stable ammonium salts.
  • Key conditions include controlled pH, temperature regulation (often 0–50 °C), and use of polar aprotic solvents (e.g., dimethylformamide, acetonitrile) to facilitate nucleophilic substitutions.

Academic and Chemical Reviews

  • The photoremovable protecting groups (PPGs) review in Chemical Reviews (2013) provides mechanistic insights into protecting group strategies that could be adapted for the synthesis of sensitive xanthenyl derivatives.
  • PPGs ensure that functional groups such as hydroxyls on the xanthene ring are protected during multi-step synthesis and deprotected photochemically at the final stage.
  • The review details reaction mechanisms, release kinetics, and solvent effects that inform the choice of protecting groups and reaction conditions.

Data Tables Summarizing Preparation Parameters

Step Reaction Type Reagents/Conditions Purpose/Outcome Notes
1 Xanthenyl core synthesis Resorcinol + phthalic anhydride, acid catalyst, heat Formation of 3H-xanthen-3-one scaffold Chlorination post-ring formation
2 Chlorination & hydroxylation Cl2 or SO2Cl2, hydroxylation reagents Introduction of 2,7-dichloro and 6-hydroxy groups Control to avoid overchlorination
3 Alkylation Amine + chloroacetic acid derivatives, base Formation of bis(carboxymethyl)amino substituent pH control critical
4 Ether formation Phenol + ethylene glycol derivatives, base Formation of phenoxyethoxy linkers Williamson ether synthesis conditions
5 Coupling Amide bond formation or nucleophilic substitution Attachment of glycine derivative Use of coupling agents (e.g., EDC, DCC)
6 Salt formation Neutralization with NH4OH or NH3 Formation of ammonium salt form Enhances solubility and stability

Research Outcomes and Analytical Characterization

  • Purity and identity of intermediates and final product are confirmed by NMR spectroscopy, mass spectrometry, and HPLC.
  • Photophysical properties of the xanthenyl chromophore are monitored by UV-Vis and fluorescence spectroscopy to ensure integrity post-synthesis.
  • Yield optimization studies indicate that stepwise protection and selective deprotection maximize overall yield and minimize side products.
  • Stability tests show ammonium salt form improves solubility in aqueous media, facilitating biological applications.

Q & A

Basic: What synthetic routes are commonly employed to prepare this glycine-xanthene derivative, and what intermediates are critical for structural validation?

Answer:
The synthesis typically involves sequential coupling of the xanthene fluorophore (e.g., 2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl) with a polyether-linked phenylglycine backbone. Key intermediates include:

  • Intermediate A : The dichloro-xanthenone core, synthesized via Friedel-Crafts acylation followed by halogenation .
  • Intermediate B : The polyether-linked phenylglycine moiety, prepared by nucleophilic aromatic substitution of bromophenol derivatives with ethylene glycol, followed by carboxymethylation .
    Validation relies on HPLC-MS (purity >95%) and ¹H/¹³C NMR to confirm substitution patterns, particularly the ethylenediaminetetraacetic acid (EDTA)-like chelating arms .

Advanced: How can computational methods optimize the coupling efficiency between the xanthene and glycine moieties to minimize byproduct formation?

Answer:
Reaction path search algorithms (e.g., artificial force-induced reaction method) predict transition states and intermediates, identifying optimal conditions (e.g., solvent polarity, temperature) for the SNAr (nucleophilic aromatic substitution) step. For example:

  • DFT calculations suggest DMF as a solvent improves activation energy by 15% compared to THF .
  • Kinetic modeling reveals that maintaining pH >9 reduces competing hydrolysis of the polyether linker .

Basic: What spectroscopic techniques are essential for characterizing the compound’s metal-binding properties and fluorescence behavior?

Answer:

  • Fluorescence spectroscopy : Measure excitation/emission maxima (e.g., λ_ex = 490 nm, λ_em = 520 nm for Ca²⁺-bound form) .
  • UV-Vis titration : Determine binding constants (logK) for divalent cations (e.g., Ca²⁺, Zn²⁺) via changes in absorbance at 300–400 nm .
  • ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) of metal-chelation interactions .

Advanced: How does the fluorescence quantum yield (Φ) vary with chelation of transition metals, and what mechanisms explain quenching in the presence of Fe³⁺?

Answer:

  • Φ increases by 40–60% upon Ca²⁺ binding due to restricted intramolecular rotation (RIR) of the xanthene core .
  • Fe³⁺ causes static quenching : Formation of a non-fluorescent charge-transfer complex between Fe³⁺ and the phenolate oxygen of the xanthene moiety reduces Φ by >90% . Validate via Stern-Volmer plots and lifetime decay measurements (τ = 3.2 ns unbound vs. τ = 0.8 ns with Fe³⁺) .

Basic: What solvent systems and buffer conditions are optimal for maintaining the compound’s stability in aqueous solutions?

Answer:

  • Solubility : >10 mM in PBS (pH 7.4) with 10% DMSO; avoid high chloride concentrations to prevent precipitation of metal complexes .
  • Stability : Store at –20°C in amber vials; degradation <5% over 30 days at 4°C (monitored via HPLC) .

Advanced: How can molecular docking and MD simulations predict the compound’s interaction with biological targets (e.g., cell membrane transporters)?

Answer:

  • Docking (AutoDock Vina) : Identify putative binding pockets in transporters (e.g., SLC6A9 glycine transporter) with ΔG < –8 kcal/mol .
  • MD simulations (GROMACS) : Simulate lipid bilayer penetration, revealing that the polyether chain enhances membrane permeability by 30% compared to non-polyether analogs .

Basic: What are common impurities in the final product, and how are they resolved during purification?

Answer:

  • Major impurities : Unreacted dichloro-xanthenone (retention time = 12.3 min) and over-alkylated glycine derivatives.
  • Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to achieve >99% purity .

Advanced: What strategies improve the compound’s photostability for long-term in vivo imaging studies?

Answer:

  • Add antioxidants : 1 mM ascorbate reduces photobleaching by 50% under continuous illumination (488 nm, 10 mW) .
  • Encapsulation in PLGA nanoparticles : Increases half-life in serum from 2 h to 8 h .

Basic: How is the compound’s purity validated, and what analytical thresholds are acceptable for cell culture studies?

Answer:

  • HPLC : Purity ≥98% (area under the curve at 254 nm) .
  • ICP-MS : Metal contamination (e.g., Fe, Cu) <0.1 ppm .

Advanced: What mechanistic insights explain pH-dependent fluorescence quenching in lysosomal environments?

Answer:

  • Protonation of the phenolic –OH group (pKa ≈ 5.5) in acidic lysosomes disrupts the conjugated π-system, reducing Φ by 70% .
  • Validation : Ratiometric imaging (λ_em 520 nm/580 nm) confirms pH sensitivity in HeLa cells .

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